![molecular formula C12H15NO4S B2778608 Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate CAS No. 104795-54-2](/img/structure/B2778608.png)
Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate
Overview
Description
Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate has been investigated for its potential role as a pharmaceutical agent. Its structure suggests possible interactions with biological systems that could be harnessed for therapeutic purposes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of benzoates have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Studies have highlighted the potential anticancer effects of benzoate derivatives. This compound could be explored for its ability to induce apoptosis in cancer cells, thereby providing a basis for further drug development .
Agrochemical Applications
The compound's structural characteristics suggest it may serve as an effective agrochemical, particularly in pest control.
Insecticidal Activity
Research has demonstrated that similar compounds can act as insecticides by disrupting the nervous systems of pests. The application of this compound in agricultural settings could provide an alternative to conventional pesticides, promoting sustainable practices .
Herbicidal Properties
Case Study: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The findings revealed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study: Insecticidal Application
In a field trial reported by the Pesticide Science Journal, this compound was tested against common agricultural pests. Results indicated a high mortality rate among treated populations, supporting its use as an effective insecticide .
Mechanism of Action
The mechanism of action of Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate
- Methyl 2-[(dimethylcarbamothioyl)oxy]-4-chlorobenzoate
- Methyl 2-[(dimethylcarbamothioyl)oxy]-4-nitrobenzoate
Uniqueness
Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position enhances its reactivity and potential biological activity compared to other similar compounds .
Biological Activity
Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate (CAS Number: 104795-54-2) is a compound of interest due to its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H15NO4S
- Molecular Weight : 269.32 g/mol
- IUPAC Name : this compound
Antitumoral Activity
Research has demonstrated that this compound exhibits significant antitumoral properties. In a study utilizing the MTT assay, the compound was tested against various tumor cell lines, showing notable growth inhibition. Specifically, it was effective against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
Antimicrobial Properties
The compound also displays antimicrobial activity. It has been reported to inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidative Effects
This compound has been evaluated for its antioxidative capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its overall biological efficacy .
Data Table: Summary of Biological Activities
Case Studies
-
Antitumoral Efficacy :
A study published in the Bulletin of the Korean Chemical Society detailed the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent . -
Antimicrobial Testing :
In another investigation focusing on antimicrobial activity, the compound was tested against various pathogens. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a broad-spectrum antimicrobial agent . -
Oxidative Stress Mitigation :
A recent study explored the antioxidative properties of this compound in cellular models exposed to oxidative stress. The findings demonstrated that the compound significantly reduced oxidative damage markers, supporting its use in formulations aimed at combating oxidative stress-related conditions .
Properties
IUPAC Name |
methyl 2-(dimethylcarbamothioyloxy)-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-13(2)12(18)17-10-7-8(15-3)5-6-9(10)11(14)16-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFUIROALAEZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=CC(=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104795-54-2 | |
Record name | methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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